molecular formula C9H5BrClF3O2 B15235591 Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate

Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate

Cat. No.: B15235591
M. Wt: 317.48 g/mol
InChI Key: MGZLSNSICQCDNO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrClF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and trifluoromethyl groups, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the esterification of 5-bromo-2-chloro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Reduction: The ester group can be reduced to an alcohol.

    Oxidation: The methyl ester can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Reduction: Formation of 5-bromo-2-chloro-4-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 5-bromo-2-chloro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate
  • Methyl 5-bromo-2-chloro-4-(difluoromethyl)benzoate
  • Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzamide

Uniqueness

Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H5BrClF3O2

Molecular Weight

317.48 g/mol

IUPAC Name

methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5BrClF3O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3

InChI Key

MGZLSNSICQCDNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)C(F)(F)F)Br

Origin of Product

United States

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